4-Methyl-1,5-naphthyridin-2(1H)-one
Description
Properties
IUPAC Name |
4-methyl-1H-1,5-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-5-8(12)11-7-3-2-4-10-9(6)7/h2-5H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOWLAUXXKOQIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50486138 | |
| Record name | CTK2E2541 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50486138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61319-93-5 | |
| Record name | CTK2E2541 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50486138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Methyl 1,5 Naphthyridin 2 1h One and Its Derivatives
Strategies for Constructing the 1,5-Naphthyridin-2(1H)-one Core
The formation of the 1,5-naphthyridin-2(1H)-one core is the cornerstone of synthesizing 4-Methyl-1,5-naphthyridin-2(1H)-one and its analogs. Cyclization reactions are the most prevalent strategies, creating the fused pyridine (B92270) rings from acyclic or monocyclic precursors. mdpi.com These reactions are designed to efficiently build the heterocyclic system, often with control over substituent placement.
Cyclization Reactions in 1,5-Naphthyridinone Synthesis
Cyclization reactions are fundamental to the synthesis of 1,5-naphthyridinones. nih.gov These methods involve the formation of one or both of the pyridine rings through intramolecular bond formation, typically from a suitably functionalized pyridine or aniline (B41778) derivative. The choice of cyclization strategy depends on the available starting materials and the desired substitution pattern on the final naphthyridinone ring.
The Friedländer synthesis is a well-established method for constructing quinoline (B57606) and, by extension, naphthyridine systems. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. organic-chemistry.org In the context of 1,5-naphthyridin-2(1H)-one synthesis, a 3-aminopyridine (B143674) derivative bearing a carbonyl group at the 2-position would react with a ketone or a related compound. nih.gov The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration to form the second pyridine ring. wikipedia.org
A modified Friedländer reaction has been utilized for the preparation of imidazo[1,2-a] nih.govresearchgate.netnaphthyridinic systems. nih.gov While not directly yielding this compound, this demonstrates the adaptability of the Friedländer approach for creating fused 1,5-naphthyridine (B1222797) structures. The synthesis of 2,8-disubstituted-1,5-naphthyridine analogues has also been reported, showcasing the versatility of this method. nih.gov
| Reactants | Catalyst/Conditions | Product Type | Reference |
| 2-Aminonicotinaldehyde, Acetone (B3395972) | Choline (B1196258) Hydroxide (B78521) in Water | 2-Methyl-1,8-naphthyridine | acs.org |
| 3-Aminoquinoline-2-carboxylate, DMF acetal, Acetonitrile anion, POCl₃ | Stepwise reaction | Benzo[b] nih.govresearchgate.netnaphthyridine derivative | nih.gov |
| 3-Aminopyridine, Arylaldehydes, 4-Hydroxycoumarine | Sulfamic acid in water, 100 °C | Chromeno[4,3-b] nih.govresearchgate.netnaphthyridine derivatives | nih.gov |
This table showcases examples of Friedländer-type reactions for the synthesis of various naphthyridine and related fused heterocyclic systems.
The Skraup synthesis, traditionally used for quinoline production, can be adapted to create the 1,5-naphthyridine skeleton. nih.govwikipedia.org The classic Skraup reaction involves heating an aromatic amine, such as 3-aminopyridine, with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. nih.govwikipedia.org The glycerol dehydrates to form acrolein, which then undergoes a Michael addition with the aminopyridine. Subsequent cyclization and oxidation yield the 1,5-naphthyridine ring system. The first synthesis of the parent 1,5-naphthyridine was achieved through this method. nih.gov
Modifications to the Skraup reaction have expanded its utility. For instance, using α,β-unsaturated ketones or aldehydes other than acrolein allows for the introduction of substituents onto the newly formed ring. mdpi.com A modified Skraup synthesis using methyl vinyl ketone with 4-aminoisoquinoline (B122460) has been used to prepare 4-methylbenzo[c] nih.govresearchgate.netnaphthyridine. mdpi.com This suggests that a similar approach starting with a 3-aminopyridin-2-one could potentially yield this compound.
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| 3-Aminopyridine | Glycerol | I₂, dioxane/water | 1,5-Naphthyridine derivatives | nih.gov |
| 3-Amino-4-methylpyridine (B17607) | Acetaldehyde (B116499) | Not specified | 2,8-Dimethyl-1,5-naphthyridine | nih.gov |
| 4-Aminoisoquinoline | Methyl vinyl ketone | As₂O₅, H₂SO₄ | 4-Methylbenzo[c] nih.govresearchgate.netnaphthyridine | mdpi.com |
This table provides examples of the Skraup and modified Skraup reactions for synthesizing substituted 1,5-naphthyridines and related benzo-fused analogs.
The Gould-Jacobs reaction provides a versatile route to 4-hydroxy-1,5-naphthyridines, which are tautomers of 1,5-naphthyridin-4(1H)-ones and can be precursors to other derivatives. mdpi.comwikipedia.org This reaction typically involves the condensation of an aminopyridine with diethyl ethoxymethylenemalonate, followed by thermal cyclization. mdpi.comresearchgate.net The resulting ester can then be saponified and decarboxylated to yield the 4-hydroxynaphthyridine. wikipedia.org
This methodology has been applied to the synthesis of various 1,5-naphthyridine derivatives, including those with biological activity. mdpi.com For example, the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization affords a 1,5-naphthyridine derivative. mdpi.com The use of different substituted anilines and malonic ester derivatives allows for the creation of a library of substituted quinolones and naphthyridinones. preprints.org
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
| 3-Aminopyridine | Diethyl methylenemalonate | Thermal cyclization | 1,5-Naphthyridine derivative | mdpi.com |
| 3-Aminopyridine | Diethyl ethoxymethylenemalonate | Condensation, thermal cyclization | 4-Hydroxy-1,5-naphthyridine | mdpi.comwikipedia.org |
| Aniline derivative | Ethyl ethoxymethylenemalonate | Heat, saponification, decarboxylation | 4-Hydroxyquinoline | wikipedia.org |
This table illustrates the application of the Gould-Jacobs reaction in the synthesis of hydroxy-substituted naphthyridines and quinolines.
Intramolecular Michael addition reactions serve as a key step in the formation of cyclic compounds, including naphthyridinones. nih.govbuchler-gmbh.com This strategy involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound within the same molecule, leading to ring closure. For the synthesis of the 1,5-naphthyridin-2(1H)-one core, a precursor would be designed to contain both a nucleophilic nitrogen (or a carbon nucleophile adjacent to a nitrogen) and an α,β-unsaturated carbonyl moiety in a suitable arrangement for cyclization.
While specific examples leading directly to this compound via this pathway are not extensively detailed in the provided context, the general principle is a cornerstone of heterocyclic synthesis. For instance, a palladium-catalyzed asymmetric cascade reaction involving an intramolecular cyclization followed by an intermolecular Michael addition has been used to synthesize chiral C2-functionalized quinoline derivatives, highlighting the potential of Michael additions in building complex heterocyclic systems. researchgate.net
Electrocyclic reactions, a type of pericyclic reaction, involve the concerted formation of a sigma bond between the termini of a conjugated π-system, leading to a cyclic product. wikipedia.orgmasterorganicchemistry.com These reactions are governed by the principles of orbital symmetry, with the stereochemical outcome depending on whether the reaction is promoted by heat or light. stereoelectronics.orgmasterorganicchemistry.com
A notable example in the synthesis of 1,5-naphthyridines involves the reaction between N-(3-pyridyl)aldimines and alkynes in the presence of a Lewis acid, which proceeds through an electrocyclic ring closure to form the 1,5-naphthyridine core. mdpi.comnih.gov This demonstrates the power of electrocyclic reactions to construct the fundamental naphthyridine skeleton. While this specific example leads to a substituted 1,5-naphthyridine, the underlying principle could be adapted for the synthesis of naphthyridinone derivatives.
| Reaction Type | Reactants | Conditions | Product Type | Reference |
| 6π Electrocyclization | (Z)-1,3,5-Hexatriene | Heat | 1,3-Cyclohexadiene | masterorganicchemistry.com |
| 4π Electrocyclization | 1,3-Butadiene | Heat | Cyclobutene | masterorganicchemistry.com |
| Lewis acid-catalyzed | N-(3-pyridyl)aldimines, Alkynes | BF₃·Et₂O | 1,5-Naphthyridines | mdpi.comnih.gov |
This table provides examples of electrocyclic reactions, including a specific application for the synthesis of the 1,5-naphthyridine core.
Povarov-Type [4+2]-Cycloaddition Reactions
The Povarov reaction, a formal aza-Diels-Alder [4+2] cycloaddition, represents a powerful tool for the construction of nitrogen-containing six-membered rings. researchgate.net This reaction typically involves the cycloaddition of an aromatic imine with an electron-rich alkene to furnish tetrahydroquinolines and their analogs, such as tetrahydro-1,5-naphthyridines. researchgate.netnih.gov While direct synthesis of this compound via a Povarov reaction is not extensively documented, the synthesis of related 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives has been achieved. These tetrahydro derivatives can subsequently be oxidized to the aromatic 1,5-naphthyridine core. nih.gov
A notable example involves the aza-vinylogous Povarov reaction, which has been successfully performed under mechanochemical conditions in a sequential three-component fashion. nih.gov This method utilizes aromatic amines, α-ketoaldehydes or α-formylesters, and α,β-unsaturated dimethylhydrazones to produce highly functionalized 1,2,3,4-tetrahydro-1,5-naphthyridines. nih.gov The reaction is carried out in a vibratory ball mill, offering a solvent-free and efficient approach. nih.gov
Furthermore, the classic Povarov reaction has been employed to synthesize 4-phenyl-1,5-naphthyridine derivatives. This is achieved through the reaction of imines, prepared from 3-aminopyridines and aldehydes, with styrenes. nih.gov The resulting tetrahydro-1,5-naphthyridines can then be aromatized to yield the final product. nih.gov Catalytic activation of imines using chalcogen bond donors has also been explored to facilitate the Povarov [4+2] cycloaddition. researchgate.net
The general scheme for a Povarov-type reaction leading to a tetrahydro-1,5-naphthyridine core is depicted below:
Table 1: Povarov-Type Reaction for Tetrahydro-1,5-naphthyridine Synthesis
| Reactant 1 | Reactant 2 | Product | Conditions |
|---|
It is important to note that the final aromatization step to achieve the naphthyridinone structure is a separate transformation. nih.gov
Condensation Reactions with Carbonyl Derivatives
Condensation reactions are a cornerstone in the synthesis of 1,5-naphthyridinone scaffolds. A prominent method is the Gould-Jacobs reaction, which involves the condensation of an aminopyridine with a diethyl methylenemalonate derivative, followed by thermal cyclization. nih.gov This approach has been successfully used to prepare various 1,5-naphthyridine derivatives, including those with a 4-hydroxy substituent, which exists in tautomeric equilibrium with the 4-oxo form. nih.gov
For instance, the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization yields 4-hydroxy-1,5-naphthyridine. nih.gov Similarly, condensation reactions at elevated temperatures, often in solvents like chlorobenzene, lead to the formation of the 1,5-naphthyridine skeleton. nih.gov
The Friedländer annulation, another important condensation reaction, has been utilized to synthesize substituted 1,8-naphthyridines from 2-alkoxy-6-amino-3-cyano-5-formyl-4-phenylpyridine by reacting it with various ketones and active methylene compounds. clockss.org While this example pertains to the 1,8-isomer, the underlying principle of condensing an amino-substituted pyridine with a carbonyl compound is a widely applicable strategy in naphthyridine synthesis.
A one-pot, three-component protocol involving 2-chloroquinoline-3-carbaldehydes, a cyclic hexanedione, and ammonium (B1175870) acetate (B1210297) has been developed for the synthesis of dibenzo[b,g] nih.govnih.gov-naphthyridin-1-one derivatives under mild, green conditions. researchgate.net This highlights the versatility of condensation strategies in constructing complex fused heterocyclic systems.
Table 2: Condensation Reactions for 1,5-Naphthyridinone Synthesis
| Amine Precursor | Carbonyl Compound | Key Reaction Type | Product |
|---|---|---|---|
| 3-Aminopyridine | Diethyl methylenemalonate | Gould-Jacobs | 4-Hydroxy-1,5-naphthyridine |
| 2-Alkoxy-6-amino-3-cyano-5-formyl-4-phenylpyridine | Ketones | Friedländer | Substituted 1,8-Naphthyridines |
Synthesis from Pyridine Precursors
Utilizing 3-Aminopyridine Derivatives
3-Aminopyridine and its derivatives are fundamental building blocks for the synthesis of the 1,5-naphthyridine ring system. The Skraup reaction, a classic method for quinoline synthesis, can be adapted to produce 1,5-naphthyridines from 3-aminopyridines using glycerol and an oxidizing agent. nih.gov
A more direct route to 4-methyl-1,5-naphthyridin-4(1H)-one (a tautomer of the target compound) involves the reaction of 3-aminopyridine with ethyl acetoacetate (B1235776). The resulting intermediate, ethyl-(Z)-3-(3-pyridylamino)-2-butenoate, undergoes thermal cyclization in a high-boiling solvent like a diphenyl/diphenyl oxide eutectic mixture to yield the desired product. prepchem.com
Furthermore, the reaction of 3-aminopyridines with various carbonyl compounds can lead to a range of substituted 1,5-naphthyridines. For example, reacting 3-amino-4-methylpyridine with acetaldehyde yields 2,8-dimethyl-1,5-naphthyridine. nih.gov Similarly, 6-methoxy-3-aminopyridine can be converted to 2-hydroxy-6-methyl-1,5-naphthyridine. nih.gov
The Niementowski condensation of 3-aminopyridine-2-carboxylic acid with acetone has been reported to produce 2-methyl-1,5-naphthyridin-4(1H)-one, albeit in a low yield of 13%. thieme-connect.de
Table 3: Synthesis from 3-Aminopyridine Derivatives
| 3-Aminopyridine Derivative | Reagent(s) | Key Reaction | Product |
|---|---|---|---|
| 3-Aminopyridine | Ethyl acetoacetate, then heat | Condensation/Cyclization | 2-Methyl-1,5-naphthyridin-4(1H)-one prepchem.com |
| 3-Aminopyridine | Glycerol, oxidizing agent | Skraup Reaction | 1,5-Naphthyridine nih.gov |
| 3-Amino-4-methylpyridine | Acetaldehyde | Condensation/Cyclization | 2,8-Dimethyl-1,5-naphthyridine nih.gov |
Approaches from 4-Aminopyridine (B3432731) Derivatives
The use of 4-aminopyridine derivatives provides an alternative pathway to construct the 1,6-naphthyridin-2(1H)-one core, which is isomeric to the target 1,5-naphthyridin-2(1H)-one. nih.gov This approach typically involves a preformed 4-aminopyridine bearing a functional group at the C3 position, such as an aldehyde, nitrile, or ester. nih.gov This functional group then participates in a condensation reaction to form the second pyridine ring. nih.gov For instance, 4-aminonicotinaldehyde (B1271976) can be condensed with malonamide (B141969) to afford a 1,6-naphthyridin-2(1H)-one derivative. nih.gov Similarly, 4-aminonicotinonitrile (B111998) can react with diethyl malonate to yield an amino-substituted 1,6-naphthyridin-2(1H)-one. nih.govmdpi.com
While these methods lead to the 1,6-isomer, they illustrate a general synthetic principle that could potentially be adapted for the synthesis of 1,5-naphthyridinones by starting with an appropriately substituted 3-aminopyridine.
A common route for preparing 4-aminopyridine itself is through a two-stage synthesis starting from pyridine, which involves the formation of 1-(4-pyridyl)pyridinium chloride hydrochloride as an intermediate. semanticscholar.org Another method involves the reduction of 4-nitropyridine-N-oxide with iron and mineral acids. semanticscholar.orgresearchgate.net
Reaction with Halogenated Pyridine Carboxylates
The synthesis of naphthyridinones can also be achieved by starting with halogenated pyridine carboxylates. For the isomeric 1,6-naphthyridin-2(1H)-one system, a common starting material is ethyl 4,6-dichloro-3-pyridinecarboxylate. nih.gov This compound is first reacted with an amine to introduce the N1 substituent, followed by condensation with a compound like methyl phenylacetate (B1230308) to form the second ring. nih.gov
This strategy of using a halogenated pyridine as a scaffold, followed by nucleophilic substitution and subsequent cyclization, is a versatile approach in heterocyclic synthesis. The halogen atom serves as a good leaving group, allowing for the introduction of various functionalities.
Intermediate Formation from Nitro-N-oxides
Pyridine N-oxides, particularly nitro-substituted derivatives, are valuable intermediates in the synthesis of functionalized pyridines and, by extension, naphthyridines. For example, 4-nitropyridine-N-oxide is a key intermediate in a three-stage synthesis of 4-aminopyridine. semanticscholar.org The reduction of the nitro group and the N-oxide can be achieved using various reagents, such as iron in acetic acid or mineral acids. semanticscholar.org
In a more complex example, 2-chloro-5-methyl-4-nitro-pyridine-1-oxide is used as a starting material for the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one, an intermediate for the drug finerenone. google.com The process involves the hydrogenation of the nitro-N-oxide to form 2-chloro-5-methyl-4-pyridinamine, which is then converted to the final pyridone. google.com
The cyclization of 2-nitrostyrenes can lead to the formation of N-hydroxy- and N-alkoxyindoles, which are structurally related to the naphthyridinone core in that they involve the formation of a new heterocyclic ring from a nitro-aromatic precursor. nih.gov
Multi-component Reactions (MCRs) in Naphthyridinone Chemistry
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, represent an efficient strategy for building molecular complexity. In the field of naphthyridine chemistry, several MCRs have been developed to construct fused and substituted ring systems.
One notable example is a three-component reaction that generates dihydro-2,7-naphthyridine-1-ones. nih.gov While this produces a different constitutional isomer to the 1,5-naphthyridine core, it highlights the utility of MCRs in creating naphthyridinone structures. The reaction can be guided towards different final products; the unstable dihydronaphthyridone intermediates can be either oxidized to the aromatic naphthyridone or reduced to the corresponding tetrahydronaphthyridone. nih.gov This approach tolerates a wide variety of aldehydes and amines, making it suitable for creating diverse compound libraries. nih.gov
Fused 1,5-naphthyridine systems have also been assembled via MCRs. A one-pot, three-component reaction of 3-aminopyridine, various arylaldehydes, and 4-hydroxycoumarin, catalyzed by sulfamic acid in aqueous media, yields chromeno[4,3-b] nih.govgoogle.comnaphthyridine derivatives in high yields. nih.gov Similarly, a Povarov-type [4+2]-cycloaddition reaction has been employed in an MCR strategy. The reaction between in situ-generated N-(3-pyridyl) aldimines and indene, in the presence of a Lewis acid, selectively produces tetracyclic tetrahydro nih.govgoogle.comnaphthyridines. nih.gov Another organocatalytic approach uses Camphor Sulfonic Acid (CSA) to catalyze an ABB' type multi-component coupling of 4-aminopyridine with cyclic enol ethers, such as 3,4-dihydro-2H-pyran, to diastereoselectively synthesize pyrano-fused naphthyridines. researchgate.netekb.eg
Table 1: Examples of Multi-component Reactions in Naphthyridine Synthesis
| Reaction Type | Reactants | Catalyst | Product Type | Ref. |
| Three-component | Aldehyde, Amine, Pyridone precursor | Mild acid | Dihydro-2,7-naphthyridin-1-ones | nih.gov |
| Three-component | 3-Aminopyridine, Arylaldehyde, 4-Hydroxycoumarin | Sulfamic Acid | Chromeno[4,3-b] nih.govgoogle.comnaphthyridines | nih.gov |
| ABB' Coupling | 4-Aminopyridine, Cyclic enol ether | Camphor Sulfonic Acid | Pyrano/Furano-fused naphthyridines | researchgate.netekb.eg |
| Povarov-type MCR | 3-Aminopyridine, Aldehyde, Indene | BF₃·Et₂O | Fused tetrahydro nih.govgoogle.comnaphthyridines | nih.gov |
Introduction of the 4-Methyl Substituent and Related Alkylations
The methyl group at the C4 position is a key structural feature of this compound. Its introduction can be achieved either by building the ring system from a methyl-containing precursor or by direct methylation of a pre-formed naphthyridinone core.
The direct methylation of a C-H bond on a pre-existing naphthyridinone ring is a challenging but atom-economical approach. Given the electron-deficient nature of the pyridine ring, such transformations often require radical-based methods or transition-metal catalysis with directing groups.
A promising metal-free strategy involves the radical C–H methylation of pyridinones and related pyrimidinones (B12756618) using dicumyl peroxide (DCP) as the methyl source. rsc.org This method has been demonstrated to be scalable and uses a recoverable solvent and DCP derivative, making it a greener alternative. rsc.org Another relevant approach is the transition-metal-free α-methylation of 1,8-naphthyridines (a related isomer) using dimethyl sulfoxide (B87167) (DMSO) as a convenient and environmentally benign methyl source. rsc.org These methods suggest that a direct radical methylation at the C4 position of a 1,5-naphthyridin-2(1H)-one is a feasible synthetic route.
Transition-metal-catalyzed C-H methylation often relies on directing groups to achieve regioselectivity. For instance, pyridyl and amidic groups have been used to direct the ortho-methylation of arenes using peroxides as the methylating reagent. rsc.org While not directly demonstrated on the 4-position of a naphthyridinone, these principles could be adapted.
A more traditional and widely used method to introduce the 4-methyl group is to incorporate it as part of one of the building blocks during the heterocyclic ring formation. Several classical named reactions for quinoline and naphthyridine synthesis can be adapted for this purpose.
The Conrad-Limpach synthesis is a key method, involving the condensation of an aniline (or in this case, a 3-aminopyridine) with a β-ketoester. wikipedia.org To obtain a 4-methyl substituent, a β-ketoester such as ethyl acetoacetate is used. The reaction proceeds through an initial condensation, followed by a thermal cyclization to form the 4-hydroxy-substituted heterocycle, which exists in tautomeric equilibrium with the more stable 4-oxo form. wikipedia.orgmdpi.com A specific example reports the synthesis of 2-methyl-1,5-naphthyridin-4(1H)-one (a positional isomer) by reacting 3-aminopyridine with ethyl acetoacetate to form ethyl-(Z)-3-(3-pyridylamino)-2-butenoate, which is then cyclized by heating in a high-boiling solvent like a diphenyl/diphenyl oxide eutectic mixture. prepchem.com This general strategy is directly applicable to the synthesis of this compound by starting with a different aminopyridine isomer.
The Gould-Jacobs reaction is another powerful method. It typically involves the reaction of an aniline with a malonic ester derivative, such as diethyl methylenemalonate, followed by thermal cyclization. nih.govwikipedia.org By selecting an appropriately substituted methyl-containing malonate derivative, the C4-methyl group can be installed during the ring-closing step.
The Skraup reaction , which synthesizes quinolines from anilines, glycerol, an acid, and an oxidizing agent, has also been adapted for naphthyridines. nih.gov A modified Skraup synthesis was used to prepare 4-methylbenzo[c] nih.govgoogle.comnaphthyridine by using methyl vinyl ketone as the carbonyl component that provides the methyl-substituted portion of the new ring. researchgate.net A similar strategy using 3-aminopyridine and methyl vinyl ketone under acidic conditions could foreseeably construct the 4-methyl-1,5-naphthyridinone skeleton. google.com
Table 2: Cyclization Reactions Incorporating a Methyl Group
| Reaction Name | Key Building Blocks | Resulting Intermediate/Product | Ref. |
| Conrad-Limpach | 3-Aminopyridine, Ethyl acetoacetate | 4-Hydroxy-2-methyl-1,5-naphthyridine | prepchem.com |
| Gould-Jacobs | 3-Aminopyridine, Diethyl methylenemalonate | 4-Hydroxy-1,5-naphthyridine-3-carboxylate | nih.govwikipedia.org |
| Modified Skraup | 3-Aminopyridine, Methyl vinyl ketone | 4-Methyl-1,5-naphthyridine | researchgate.netgoogle.com |
Alkylation of the nitrogen atom at the 1-position of the 1,5-naphthyridin-2(1H)-one ring is a common derivatization. This N-methylation is typically achieved through nucleophilic substitution using an alkylating agent.
The direct alkylation of 1,5-naphthyridinones with alkyl halides is a well-established method. nih.gov The reaction proceeds via nucleophilic attack from the nitrogen atom of the pyridone ring onto the electrophilic alkyl halide. For example, 1,5-naphthyridine-2,6-dione has been successfully dialkylated using this approach. nih.gov In the alkylation of related 2-pyridone systems, the choice of base and solvent can be critical in determining the regioselectivity between N- and O-alkylation. The use of an alkali salt (e.g., sodium) of the pyridone in a polar aprotic solvent like DMF typically favors N-alkylation. nih.gov Common methylating agents include methyl iodide or dimethyl sulfate. nih.gov
A one-pot reductive N-methylation has been developed for quinolines, which are structurally related to naphthyridines. rsc.org This method utilizes paraformaldehyde as the carbon source and H₂ over a palladium on carbon (Pd/C) catalyst to achieve simultaneous reduction of the pyridine ring and N-methylation, yielding N-methyl tetrahydroquinolines. rsc.org
Catalytic Systems and Reaction Media in Naphthyridinone Synthesis
The synthesis of naphthyridinones often relies on catalysts to facilitate ring formation and improve reaction rates and yields. Both acid and base catalysis are common, and the choice of reaction medium can also play a crucial role.
Acid catalysts are frequently employed in the key cyclization steps of naphthyridinone synthesis. Strong Brønsted acids like sulfuric acid (H₂SO₄) are classic reagents in reactions such as the Skraup and Conrad-Limpach syntheses. wikipedia.orggoogle.com In these reactions, the acid protonates carbonyl groups, activating them towards nucleophilic attack, and facilitates the dehydration steps required for aromatization of the newly formed ring.
Lewis acids are also widely used, particularly in cycloaddition and Friedländer-type reactions. Boron trifluoride etherate (BF₃·Et₂O) has been shown to promote the electrocyclic ring closure between N-(3-pyridyl)aldimines and alkynes to form the 1,5-naphthyridine skeleton. rsc.org It is also effective in Povarov-type [4+2] cycloaddition reactions to generate fused tetrahydro-1,5-naphthyridines. nih.gov A study on the Lewis acid-promoted Friedländer condensation between anthranilonitrile and various ketones to form tacrine (B349632) analogues found the following order of effectiveness: InCl₃ > AlCl₃ ~ BF₃·Et₂O > FeCl₃ > BiCl₃. researchgate.net These findings are applicable to the synthesis of naphthyridinones from corresponding aminopyridine nitriles or ketones.
In addition to traditional mineral and Lewis acids, solid-supported acids and organocatalysts are gaining traction. Camphor sulfonic acid (CSA), for example, has been effectively used as an organocatalyst in the multi-component synthesis of fused naphthyridine derivatives. researchgate.netekb.eg
Metal-Catalyzed Reactions (e.g., Platinum Catalysts, Palladium)
Metal-catalyzed cross-coupling reactions are pivotal in the synthesis of functionalized 1,5-naphthyridine scaffolds. Palladium catalysts, in particular, have been extensively utilized for their efficiency in forming carbon-carbon and carbon-nitrogen bonds.
The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for introducing amino groups onto the naphthyridine ring. nih.gov This reaction typically involves the coupling of a halo-1,5-naphthyridine with an amine in the presence of a palladium catalyst and a phosphine (B1218219) ligand, such as XantPhos or (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthalene (BINAP). nih.gov For instance, 2-amino-1,5-naphthyridine derivatives can be synthesized from 2-chloro-1,5-naphthyridines and the corresponding amines using this palladium-catalyzed approach. nih.gov Similarly, this methodology is effective for producing amino-substituted benzo[b] nih.govsemanticscholar.orgnaphthyridines. mdpi.com
In addition to amination, palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been instrumental in synthesizing derivatives such as 2-phenylbenzo[b] nih.govresearchgate.netnaphthyridin-4(1H)-ones from the corresponding chloro-derivatives and various amines. uni-rostock.de Optimization of these reactions has shown that using 10 mol% of Pd(PPh₃)₄ with potassium carbonate as a base in dimethylformamide (DMF) at 120 °C provides good yields. uni-rostock.de Enantioselective palladium-catalyzed reactions have also been developed to produce chiral azaarylmethyl amine derivatives, highlighting the versatility of palladium in complex molecular constructions. rsc.org While platinum catalysts are mentioned as potential candidates, the current body of literature more extensively documents the application of palladium in the synthesis of 1,5-naphthyridinones and their analogues.
Table 1: Examples of Palladium-Catalyzed Reactions in Naphthyridine Synthesis
| Reaction Type | Catalyst/Ligand | Substrates | Product Type | Ref. |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium / XantPhos | 2-chloro-1,5-naphthyridine (B1368886), Amines | 2-Amino-1,5-naphthyridines | nih.gov |
| Buchwald-Hartwig Amination | Palladium / BINAP | Bromo-1,5-naphthyridine, Amide | Amide-containing 1,5-naphthyridine | nih.gov |
| Amination | Pd(PPh₃)₄ | Chloro-benzo[b] nih.govresearchgate.netnaphthyridinone, Amines | Amino-benzo[b] nih.govresearchgate.netnaphthyridinones | uni-rostock.de |
Oxidant-Mediated Cyclizations (e.g., I₂, NaNO₂, MnO₂, Na₂Cr₂O₇)
Oxidant-mediated reactions, particularly intramolecular cyclizations, provide a direct route to the 1,5-naphthyridine core. The classical Skraup reaction, which synthesizes quinolines, can be adapted for 1,5-naphthyridines starting from 3-aminopyridine derivatives. This synthesis can be facilitated by a variety of oxidizing agents, including iodine (I₂), sodium nitrite (B80452) (NaNO₂), and manganese dioxide (MnO₂). nih.gov
Another significant oxidative strategy involves the aromatization of a pre-formed saturated or partially saturated heterocyclic ring. For example, 1,2,3,4-tetrahydro-1,5-naphthyridines can be oxidized to their aromatic 1,5-naphthyridine counterparts. mdpi.com This dehydrogenation can be achieved using various oxidants under different conditions. High temperatures are often required, for instance, when using selenium (at 320 °C) or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). mdpi.com
More recently, metal-catalyzed oxidative cyclizations have emerged as powerful tools. Iron(III) chloride (FeCl₃) can promote an oxidative radical cyclization-cyclization cascade to construct complex polycyclic structures like 1H-benzo[f]isoindoles from acyclic precursors. mdpi.com Similarly, chromium(VI) oxide, often in conjunction with periodic acid (H₅IO₆), has been used for the oxidative cyclization of N-alkyl-o-methyl-arenesulfonamides to form saccharin (B28170) derivatives, a reaction class that could conceptually be adapted for N-heterocycle synthesis. researchgate.net N-Iodosuccinimide (NIS) has also been reported as a catalyst for the oxidative cyclization of alcohols with amidines, offering a transition-metal-free alternative. rsc.org
Table 2: Oxidants Used in Naphthyridine Synthesis
| Oxidant | Reaction Type | Starting Material | Product | Ref. |
|---|---|---|---|---|
| I₂, NaNO₂, MnO₂ | Skraup Reaction | 3-Aminopyridine derivatives | 1,5-Naphthyridines | nih.gov |
| Selenium, DDQ, Benzoquinone | Dehydrogenation/Aromatization | Tetrahydro-1,5-naphthyridines | 1,5-Naphthyridines | mdpi.com |
| FeCl₃ | Oxidative Radical Cyclization | Active methylene compounds | Polycyclic isoindoles | mdpi.com |
Optimization of Synthetic Reaction Conditions and Yields
The efficiency of synthetic routes to this compound is highly dependent on the careful optimization of reaction parameters. Solvent, temperature, and reaction time are critical factors that directly influence yield, purity, and reproducibility.
Solvent Effects and Selection
The choice of solvent can dramatically alter the course and outcome of a reaction. In the synthesis of 1,5-naphthyridinones, a range of solvents has been explored. High-boiling aromatic solvents are commonly employed for thermal cyclization reactions. For instance, the synthesis of 2-methyl-1,5-naphthyridin-4(1H)-one has been achieved by refluxing the precursor in a eutectic mixture of diphenyl and diphenyl oxide. prepchem.com Polar aprotic solvents like dimethylformamide (DMF) are often used in metal-catalyzed cross-coupling reactions due to their ability to dissolve a wide range of substrates and reagents. uni-rostock.de
Alcoholic solvents, such as ethanol (B145695) (EtOH), are frequently used in condensation reactions, often in the presence of a base like sodium ethoxide (NaOEt). nih.govmdpi.com More recently, a significant shift towards green chemistry has promoted the use of water as a reaction solvent. An inexpensive and biocompatible ionic liquid, choline hydroxide, has been shown to effectively catalyze the Friedländer-type synthesis of 1,8-naphthyridines in water, offering an environmentally benign alternative to traditional organic solvents. acs.org
Table 3: Solvent Selection in Naphthyridinone Synthesis
| Solvent(s) | Reaction Type | Base/Catalyst | Ref. |
|---|---|---|---|
| Diphenyl/Diphenyl oxide | Thermal Cyclization | None | prepchem.com |
| Dimethylformamide (DMF) | Palladium-Catalyzed Amination | K₂CO₃ | uni-rostock.de |
| Ethanol (EtOH) | Condensation | NaOEt / Piperidine | nih.govmdpi.com |
Temperature and Pressure Considerations
Temperature is a crucial parameter that governs reaction rates and selectivity. Many synthetic steps toward the 1,5-naphthyridinone core require elevated temperatures. Thermal cyclizations, by their nature, demand significant heat input, with temperatures around 180 °C or higher being common, often achieved using high-boiling solvents like Dowtherm-A. prepchem.comresearchgate.net Palladium-catalyzed coupling reactions are also typically conducted at elevated temperatures, for example, at 120 °C in DMF. uni-rostock.de Aromatization of tetrahydronaphthyridines can require even more extreme conditions, with temperatures ranging from 232 °C to 320 °C. mdpi.com
However, not all syntheses require harsh conditions. The development of more efficient catalytic systems has enabled reactions to proceed at lower temperatures. For example, the choline hydroxide-catalyzed synthesis of 1,8-naphthyridines in water showed excellent yields at both room temperature and a moderately warm 50 °C. acs.org While most reported syntheses are conducted at atmospheric pressure, the use of microwave irradiation represents a method where both temperature and pressure are elevated, often leading to dramatically reduced reaction times. researchgate.net
Reaction Time and Reproducibility Enhancements
Minimizing reaction time is essential for developing efficient and scalable synthetic processes. Reaction times for the synthesis of 1,5-naphthyridinones can vary from minutes to several hours. Microwave-assisted syntheses can be completed in as little as 30 to 60 minutes. researchgate.net In contrast, some thermal cyclizations or catalyst-free reactions may require extended periods; one amination reaction without a palladium catalyst required 9 hours at 120 °C to achieve a low yield, highlighting the dramatic enhancement provided by catalysis. uni-rostock.de Palladium-catalyzed reactions themselves can have varied durations, with some being complete in a few hours while others may run for 12 hours or more to ensure completion. mdpi.comuni-rostock.de
Reproducibility is intrinsically linked to the precise control of all reaction parameters. The optimization of catalyst loading, reagent stoichiometry, temperature, and solvent choice is paramount. For instance, in palladium-catalyzed reactions, the choice and concentration of the phosphine ligand can be critical for achieving consistent results. nih.gov Similarly, in the water-based synthesis of naphthyridines, optimizing the concentration of the choline hydroxide catalyst was key to maximizing the yield and ensuring the reaction's reproducibility. acs.org The slow and controlled addition of reagents can also improve regioselectivity and, by extension, the reproducibility of the desired outcome. organic-chemistry.org
Chemical Transformations and Reactivity of 4 Methyl 1,5 Naphthyridin 2 1h One and Its Derivatives
Electrophilic Substitution Reactions on the Naphthyridinone Ring System
Halogenation at Specific Positions (e.g., C-4, C-6, C-8)
Halogenation is a key transformation for introducing a versatile handle for further functionalization, such as cross-coupling reactions. The regioselectivity of halogenation is highly dependent on the reagents and reaction conditions employed.
The conversion of the carbonyl group of 1,5-naphthyridinones, including 4-methyl-1,5-naphthyridin-2(1H)-one, into a chloro group is a common and crucial reaction. This is typically achieved using phosphoryl halides like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). mdpi.comnih.gov This transformation proceeds through a presumed dihalophosphate intermediate, converting the hydroxyl group of the tautomeric form into a good leaving group. mdpi.com The resulting 2-chloro-1,5-naphthyridine (B1368886) derivatives are valuable intermediates for introducing various nucleophiles into the ring system. mdpi.comnih.gov For instance, the chlorination of 1,5-naphthyridine-2(1H)-ones with POCl₃ has been utilized to synthesize 2-chloro-1,5-naphthyridine derivatives that serve as precursors for further functionalization. mdpi.comnih.gov
Table 1: Chlorination of 1,5-Naphthyridinone Derivatives
| Starting Material | Reagent | Product | Reference |
| 1,5-Naphthyridine-2(1H)-one | POCl₃ | 2-Chloro-1,5-naphthyridine | mdpi.com |
| 1,5-Naphthyridine-4(1H)-one | POCl₃ | 4-Chloro-1,5-naphthyridine (B1297630) | mdpi.comnih.gov |
| 4-Hydroxy-1,5-naphthyridine | POCl₃ | 4-Chloro-1,5-naphthyridine | mdpi.comnih.gov |
Similar to chlorination, bromination provides a handle for further chemical modifications. The use of phosphorus oxybromide (POBr₃) is a common strategy to introduce a bromine atom. For example, heating a 1,5-naphthyridinone with POBr₃ in a sealed tube can yield the corresponding 2-bromo derivative, which is a key substrate for reactions like Suzuki-Miyaura coupling.
The introduction of fluorine into the naphthyridinone scaffold is of particular interest due to the unique properties fluorine imparts on molecules, such as altered metabolic stability and binding affinity. rsc.orgrsc.org While direct fluorination of the naphthyridinone ring can be challenging, methods involving fluorinating agents like Selectfluor® in the presence of a palladium catalyst have been developed for arylboronic acid derivatives, which could be applicable to naphthyridinone systems. thermofisher.com Another approach involves the use of silver fluoride (B91410) (AgF₂) for the C-H fluorination of nitrogen-containing heterocycles. thermofisher.com A Stille cross-coupling reaction followed by fluorination has also been employed to synthesize fluorinated 1,5-naphthyridine (B1222797) rings. mdpi.com
Nitration Reactions
Nitration introduces a nitro group onto the naphthyridinone ring, which can subsequently be reduced to an amino group, providing a route to a variety of derivatives. The regioselectivity of nitration is governed by the electronic nature of the substituted naphthyridinone ring.
Nucleophilic Substitution Reactions and Their Regioselectivity
Halo-substituted 1,5-naphthyridines, readily prepared from their corresponding naphthyridinones, are excellent substrates for nucleophilic substitution reactions. The position of the halogen atom significantly influences the reactivity and the types of nucleophiles that can be introduced.
The 2- and 4-positions of the 1,5-naphthyridine ring are particularly susceptible to nucleophilic attack once a halogen is in place. The introduction of a halide at these positions makes them good leaving groups, facilitating the entry of various nucleophiles. mdpi.com For example, 2-chloro-1,5-naphthyridines can react with amines to form 2-amino-1,5-naphthyridine derivatives. mdpi.comnih.gov Similarly, 4-chloro-1,5-naphthyridines can undergo amination to yield 4-amino-1,5-naphthyridines. mdpi.comnih.gov The regioselectivity of these reactions is generally high, with the nucleophile replacing the halogen atom.
Table 2: Nucleophilic Substitution of Chloro-1,5-Naphthyridines
| Substrate | Nucleophile | Product | Reference |
| 2-Chloro-1,5-naphthyridine | Amines | 2-Amino-1,5-naphthyridine | mdpi.comnih.gov |
| 4-Chloro-1,5-naphthyridine | Amines | 4-Amino-1,5-naphthyridine | mdpi.comnih.gov |
Displacement of Halide Leaving Groups
The conversion of the carbonyl group in 1,5-naphthyridin-2(1H)-ones into a halide is a crucial step for enabling nucleophilic substitution reactions. mdpi.com This transformation is typically achieved by treating the naphthyridinone with a halogenating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). mdpi.comnih.gov For instance, 1,5-naphthyridine-2(1H)-one derivatives can be converted into their corresponding 2-chloro-1,5-naphthyridine counterparts. nih.gov
This process is foundational because the resulting halide, most commonly chloride, serves as an excellent leaving group. mdpi.comnih.gov Halo-1,5-naphthyridine derivatives are therefore highly valuable intermediates for introducing a wide variety of nucleophilic reagents onto the naphthyridine ring system. mdpi.comnih.gov The reactivity of these halo-naphthyridines allows for the synthesis of complex derivatives through the displacement of the halide by nucleophiles such as amines, alkoxides, and cyanides. mdpi.comnih.gov This strategy has been employed to prepare functionalized indenyl and cyclopentadienyl (B1206354) ligands and to synthesize precursors for novel anti-Ebola virus agents through microwave-assisted nucleophilic substitutions. nih.gov
Amination Reactions
The introduction of amino groups to the 1,5-naphthyridine core is a key strategy for developing new pharmacologically active compounds. Several methods exist for the amination of this compound derivatives.
One common approach is the nucleophilic substitution of a halide. For example, 4-chloro-1,5-naphthyridine can undergo amination to produce 4-amino-1,5-naphthyridine derivatives. mdpi.comnih.gov This direct amination has been used to synthesize intermediates for ligands like SB-334867. mdpi.comnih.gov In cases of dichloro-substituted naphthyridines, a sequential substitution strategy can be employed, allowing for the controlled introduction of an alkoxy group followed by an amino moiety. mdpi.comnih.gov
Palladium-catalyzed reactions also play a significant role. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be used to form C-N bonds. For instance, a bromo-1,5-naphthyridine derivative has been successfully coupled with a tetrahydropyran-amide in the presence of a palladium catalyst and a BINAP ligand. nih.gov Additionally, domino reactions provide an efficient route; a facile synthesis for 1,8-naphthyridin-4(1H)-one derivatives has been developed using a palladium-supported tandem amination sequence. nih.govsigmaaldrich.com
Cyanation Strategies
The cyano group (–C≡N) is a valuable functional group in organic synthesis, serving as a precursor to amines, carboxylic acids, and amides. wikipedia.org In the context of 1,5-naphthyridines, cyanation can be achieved through nucleophilic displacement. One effective method involves the displacement of a triflate (–OTf) group, which is an excellent leaving group. The reaction of a triflate-substituted 1,5-naphthyridine with a cyanide source, catalyzed by a metal, yields the corresponding C-2 cyano derivative. mdpi.com This strategy provides a direct route to introduce a nitrile function onto the heterocyclic core, opening avenues for further chemical modifications. mdpi.com
Regioselectivity in Nucleophilic Additions
Controlling the position of attack by a nucleophile (regioselectivity) is critical in the synthesis of specific isomers of substituted naphthyridines. The reactivity of the 1,5-naphthyridine ring system shows similarities to that of quinoline (B57606). nih.gov The inherent electronic properties of the ring direct nucleophiles to certain positions.
To achieve selectivity that counters the natural reactivity, chemists can employ directing groups or specialized reagents. For example, the four-position of the 1,5-naphthyridine ring can be selectively functionalized. One method involves a deprotometalation-iodolysis sequence to install an iodine atom, which can then be substituted. nih.gov A more direct approach is a deprotometalation-amination reaction. nih.gov
Furthermore, regioselectivity can be controlled by using bulky Lewis acids. These acids can coordinate to one of the nitrogen atoms of the naphthyridine ring, sterically hindering the adjacent positions (like the C-2 position) and thereby directing an incoming nucleophile to a different site, such as the C-4 position. nih.gov This strategy has been successfully applied in the C-H perfluoroalkylation of 1,5-naphthyridines. nih.gov
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, enabling the synthesis of complex molecular architectures from simpler precursors.
Suzuki-Miyaura Coupling for Arylation
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. This reaction is widely used to form carbon-carbon bonds for arylation. In the synthesis of 1,5-naphthyridine derivatives, the Suzuki coupling has been used to construct 3-aryl-1,5-naphthyridines. nih.gov The method involves reacting a 3-bromo-1,5-naphthyridine (B97392) with a suitable boronic acid in the presence of a palladium catalyst to yield the desired arylated product. nih.gov This reaction provides a reliable method for introducing aryl substituents at specific positions on the naphthyridine scaffold. nih.gov
Other Palladium-Catalyzed Coupling Reactions
Beyond the Suzuki coupling, other palladium-catalyzed reactions are instrumental in functionalizing the 1,5-naphthyridine core.
Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. A Stille cross-coupling has been utilized in the synthesis of the 1,5-naphthyridine ring itself, where a chloronitropyridine was reacted with tributyl(1-ethoxyvinyl)tin. nih.gov
Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org It is a powerful method for synthesizing arylalkynes and conjugated enynes. libretexts.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org While not specifically detailed for this compound in the provided context, it represents a key palladium-catalyzed C-C bond-forming reaction frequently applied to heterocyclic systems. nih.govnih.gov
These varied coupling reactions significantly expand the synthetic toolbox for modifying the this compound scaffold and its derivatives, facilitating the creation of novel compounds with tailored properties.
Functional Group Interconversions on Side Chains of Naphthyridinones
The oxidation of alkyl groups attached to an aromatic ring, known as side-chain oxidation, is a significant transformation. libretexts.org When an alkylated aryl compound is treated with a potent oxidizing agent like chromic acid, the benzylic carbon is oxidized to a carboxylic acid group while other carbon-carbon bonds are cleaved. libretexts.org A crucial requirement for this reaction is the presence of a hydrogen atom on the benzylic carbon. libretexts.org The mechanism is not fully understood but is believed to involve the breaking of the benzylic C-H bond, leading to a resonance-stabilized intermediate. libretexts.org
In a specific example related to naphthyridinones, a benzyl (B1604629) alcohol derivative was oxidized to an aldehyde. semanticscholar.org This aldehyde subsequently underwent condensation with methyl phenylacetate (B1230308) to produce a 1,6-naphthyridin-2(1H)-one derivative. semanticscholar.org
The reduction of the naphthyridine ring system can lead to the formation of dihydro derivatives. For instance, a modified Skraup synthesis has been used to prepare 5,10-dihydrobenzo[b] nih.govmdpi.comnaphthyridin-10-one. nih.gov Similarly, microwave-assisted intramolecular Diels-Alder reactions of o-furyl(allylamino)pyridines have yielded 5,6-dihydrobenzo[c] nih.govmdpi.comnaphthyridines. nih.gov Another method involves the treatment of specific oximes with acid to form 3,4-dihydrobenzo[c] nih.govmdpi.comnaphthyridin-2(1H)-ones via a Semmler-Wolff transposition. nih.gov The synthesis of dibenzo[b,h] nih.govmdpi.comnaphthyridin-7(12H)-ones has also been achieved through methods like the Pictet-Spengler reaction. researchgate.net
The carbonyl group of 1,5-naphthyridinones can be converted into a more reactive leaving group, such as a halo-naphthyridine, by reacting with phosphoryl halides or phosphorus pentahalide. mdpi.com The nitrogen atom in the 1,5-naphthyridine ring system can also be functionalized. For example, N-alkylation and N-acylation reactions are common. nih.gov Snyder and colleagues demonstrated the nucleophilic character of the N1 nitrogen by reacting tetrahydro-1,5-naphthyridines with various electrophiles like isocyanates and epoxides. nih.gov
N-Alkylation and N-Substitution Reactions
N-alkylation of the 1,5-naphthyridine ring is a frequently employed reaction, often proceeding through an SN2 mechanism. nih.govnih.gov Alkyl halides readily react with 1,5-naphthyridines, forming N-alkylsubstituted products. nih.gov For instance, the N-alkylation of a 1,5-naphthyridine with 2-bromoethanol (B42945) has been achieved using cesium carbonate as a base. nih.gov Similarly, 1,5-naphthyridine-2,6-dione has been dialkylated with 1-bromooctane. nih.gov Aromatic amines can also be N-alkylated using alcohols in the presence of a ruthenium catalyst. nih.govrsc.org This method has been successfully applied to a range of aromatic primary amines and primary alcohols. nih.gov
N-substitution reactions are also prevalent. For example, triflate and tosyl groups on the 1,5-naphthyridine ring can be displaced by amines to yield functionalized derivatives. mdpi.com Furthermore, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the introduction of amines into the heterocyclic ring. mdpi.com
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 1,5-Naphthyridine | 2-Bromoethanol | N-alkylated 1,5-naphthyridine | N-Alkylation |
| 1,5-Naphthyridine-2,6-dione | 1-Bromooctane | Dialkylated 1,5-naphthyridine | N-Alkylation |
| Tetrahydro-1,5-naphthyridine | Isocyanates, epoxides | N-functionalized 1,5-naphthyridines | N-Substitution |
| Triflate-substituted 1,5-naphthyridine | Amines | Aminated 1,5-naphthyridine | N-Substitution |
Formation of Metal Complexes Utilizing 1,5-Naphthyridinone Ligands
The geometry of the two nitrogen atoms in 1,5-naphthyridine allows it to act as a bridging ligand between multiple metal centers, facilitating the formation of larger metallacycles. nih.gov It can coordinate to metals as either a monodentate or a bidentate ligand. mdpi.com
Studies have shown that 1,5-naphthyridine coordinates with Pd(II), forming both 1:1 and 2:1 complexes. nih.gov In the 1:1 complex, only one nitrogen atom of the 1,5-naphthyridine is bonded to the palladium. nih.gov This 1:1 complex can further dimerize through the formation of a hydroxo- or oxo-bridge. nih.gov Dinuclear and tetranuclear first-row transition metal complexes have been synthesized with a 2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine (DPFN) ligand, where the metal centers adopt a pseudo-octahedral geometry. rsc.org Additionally, new polynuclear silver(I) complexes and a dinuclear gold(III) complex with 1,5-naphthyridine as a bridging ligand have been synthesized and characterized. researchgate.net
| Metal | Ligand | Complex Type |
| Pd(II) | 1,5-Naphthyridine | 1:1 and 2:1 complexes, dimeric species |
| First-row transition metals | DPFN | Dinuclear and tetranuclear complexes |
| Ag(I) | 1,5-Naphthyridine | Polynuclear complexes |
| Au(III) | 1,5-Naphthyridine | Dinuclear complex |
Dimerization and Polymerization Approaches Involving Naphthyridinone Units
The synthesis of dimeric molecules is a strategy that can lead to compounds with enhanced biological activity compared to their monomeric counterparts. nih.gov This approach has been applied to various classes of molecules, including steroids, sugars, and anticancer agents. nih.gov In the context of naphthyridines, a β-to-ethynylene-bridged Ni(II) porphyrin dimer has been synthesized via a two-fold Stille coupling reaction. mdpi.com
Polymerization of monomers containing the naphthyridine scaffold has also been explored. For instance, heteroaromatic polymers containing 4-ethoxy-2,7-dicarboxyaldehyde-1,8-naphthyridine moieties have been synthesized. mdpi.com The polymerization of isoindigo-based and naphthalene-diimide-based monomers has been investigated, with the isoindigo-based monomer polymerizing in a step-growth manner. rsc.org Furthermore, the synthesis and properties of phthalonitrile (B49051) polymers from various ortho-linked monomers have been described. researchgate.net
Spectroscopic Characterization and Structural Elucidation of 4 Methyl 1,5 Naphthyridin 2 1h One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the elucidation of the molecular structure of organic compounds. By analyzing the chemical shifts and coupling constants of atomic nuclei, detailed information about the connectivity and chemical environment of atoms within a molecule can be obtained.
¹H NMR Chemical Shift Analysis of 4-Methyl-1,5-naphthyridin-2(1H)-one Derivatives
The observed chemical shifts for 2-methyl-1,5-naphthyridin-4(1H)-one are as follows: a singlet at 2.65 ppm attributed to the methyl group (3H), a singlet at 6.65 ppm for the proton on the pyridone ring (1H), and three signals in the aromatic region at 7.6 ppm (doublet of doublets, 1H), 8.4 ppm (doublet of doublets, 1H), and 8.8 ppm (doublet of doublets, 1H) corresponding to the protons on the pyridine (B92270) ring. prepchem.com These values are indicative of the electron-withdrawing nature of the naphthyridine core and the specific electronic environment of each proton.
For the title compound, this compound, one would expect a similar pattern, with a characteristic singlet for the methyl group and a series of signals in the aromatic region, with their precise chemical shifts and coupling patterns being dependent on the substitution pattern on the naphthyridine rings.
Table 1: ¹H NMR Chemical Shifts for 2-Methyl-1,5-naphthyridin-4(1H)-one
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 2.65 | s | 3H | CH₃ |
| 6.65 | s | 1H | H on pyridone ring |
| 7.6 | dd | 1H | Aromatic H |
| 8.4 | dd | 1H | Aromatic H |
| 8.8 | dd | 1H | Aromatic H |
Data sourced from a study on the synthesis of 2-methyl-1,5-naphthyridin-4(1H)-one. prepchem.com
¹³C NMR Spectroscopic Data and Assignments
Detailed experimental ¹³C NMR data for this compound is not available in the current scientific literature. However, based on related structures, it is anticipated that the ¹³C NMR spectrum would display signals for the methyl carbon in the aliphatic region (around 20-30 ppm) and a series of signals in the aromatic region (typically 100-160 ppm) for the carbons of the naphthyridine core. The carbonyl carbon of the pyridone ring would be expected to resonate at a lower field (around 160-180 ppm).
Advanced NMR Techniques for Precise Structure Determination
A COSY experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the pyridine and pyridone rings. The HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. Finally, the HMBC experiment would show correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the entire molecular framework and confirming the position of the methyl group and the carbonyl function.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
Specific experimental FTIR data for this compound has not been reported in the available literature. Nevertheless, characteristic absorption bands can be predicted based on its structure. A strong absorption band corresponding to the C=O stretching vibration of the pyridone ring is expected in the region of 1650-1700 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would likely appear in the 1400-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic and methyl groups would be observed above 3000 cm⁻¹ and in the 2850-3000 cm⁻¹ region, respectively.
Fourier Transform Raman (FT-Raman) Spectroscopy Investigations
Experimental FT-Raman spectroscopic data for this compound is currently unavailable. In an FT-Raman spectrum, the non-polar bonds would generally give rise to stronger signals. Therefore, the C=C and C=N stretching vibrations of the naphthyridine ring system would be expected to be prominent. The symmetric stretching of the methyl group would also likely be a distinct feature. The combination of FTIR and FT-Raman data would provide a comprehensive vibrational profile of the molecule, aiding in its definitive identification and structural characterization.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
Interpretation of Characteristic Vibrational Modes and Functional Groups
Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by several key vibrational modes. The presence of the lactam (cyclic amide) function is central to the structure.
A prominent absorption band is expected in the region of 1650-1680 cm⁻¹ corresponding to the C=O stretching vibration of the amide group. The N-H stretching vibration of the lactam would typically appear as a broad band in the range of 3200-3400 cm⁻¹. The C-H stretching vibrations of the methyl group and the aromatic rings would be observed around 2850-3000 cm⁻¹.
The aromatic C=C and C=N stretching vibrations of the naphthyridine ring system are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. Bending vibrations for the methyl group and the aromatic C-H bonds would also be present at lower frequencies.
Table 1: Expected Characteristic IR Vibrational Modes for this compound
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Lactam N-H | Stretching | 3200-3400 |
| Aromatic C-H | Stretching | 3000-3100 |
| Methyl C-H | Stretching | 2850-2970 |
| Lactam C=O | Stretching | 1650-1680 |
| Aromatic C=C/C=N | Stretching | 1400-1600 |
| Methyl C-H | Bending | ~1375 and ~1450 |
| Aromatic C-H | Out-of-plane Bending | 750-900 |
Electronic Spectroscopy (UV-Vis)
UV-Visible spectroscopy provides information about the electronic transitions within the molecule and is sensitive to the extent of conjugation.
Analysis of Absorption and Emission Spectra
The UV-Vis absorption spectrum of this compound is anticipated to show multiple absorption bands, characteristic of its heteroaromatic structure. Naphthyridine systems typically exhibit π → π* and n → π* transitions. The π → π* transitions, arising from the extensive conjugation in the bicyclic ring system, are expected to be intense and appear at lower wavelengths (higher energy). The n → π* transitions, involving the non-bonding electrons on the nitrogen atoms and the oxygen atom, are generally weaker and appear at longer wavelengths (lower energy).
The presence of the methyl group, an electron-donating group, and the carbonyl group, an electron-withdrawing group, on the naphthyridine ring will influence the precise wavelengths of these absorptions. While specific λmax values are not documented, similar chromophores suggest that significant absorption would occur in the UV region, potentially extending into the visible range depending on the solvent polarity.
Fluorescence emission spectra would provide further insights into the electronic structure. Upon excitation at an appropriate wavelength, the molecule could exhibit fluorescence from its lowest excited singlet state. The position and intensity of the emission peak would be dependent on the solvent environment.
Excited State Dynamics and Photophysical Properties
The excited state dynamics of this compound would describe the pathways by which the molecule deactivates after absorbing light. These processes include fluorescence, intersystem crossing to the triplet state, and non-radiative decay. The quantum yield of fluorescence, a measure of the efficiency of the emission process, and the fluorescence lifetime are key photophysical parameters.
The nature of the lowest excited state (whether it is ¹(π,π) or ¹(n,π)) plays a crucial role in determining the photophysical properties. For many N-heterocycles, the relative energies of these states are sensitive to solvent polarity. Intersystem crossing to the triplet state could lead to phosphorescence at longer wavelengths, although this is often weak at room temperature. The study of these properties is essential for applications in areas such as organic light-emitting diodes (OLEDs) and bio-imaging, though no specific studies on this compound have been reported.
Mass Spectrometry (General Application for Molecular Weight and Fragmentation Analysis)
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₉H₈N₂O), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (160.17 g/mol ).
The fragmentation pattern would provide a fingerprint of the molecule. Common fragmentation pathways for related N-heterocyclic compounds include the loss of small, stable molecules. For this compound, potential fragmentation could involve the loss of CO (m/z 28) from the lactam ring, or the loss of a methyl radical (CH₃•, m/z 15). Subsequent fragmentation of the naphthyridine ring could lead to the loss of HCN (m/z 27) or other nitrogen-containing fragments. High-resolution mass spectrometry would allow for the determination of the exact elemental composition of the parent ion and its fragments, further confirming the molecular formula.
Theoretical and Computational Studies of 4 Methyl 1,5 Naphthyridin 2 1h One
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool in modern chemistry for investigating the fundamental properties of molecules. For derivatives of the 1,5-naphthyridine (B1222797) core, these methods offer a microscopic perspective on their behavior.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to various heterocyclic compounds to analyze their geometry, electronic properties, and reactivity.
Through DFT calculations, the three-dimensional arrangement of atoms in 4-Methyl-1,5-naphthyridin-2(1H)-one can be optimized to find its most stable conformation (ground state). These calculations can predict bond lengths, bond angles, and dihedral angles. For a related compound, 5-methyl-8H-benzo[h]chromeno[2,3-b] researchgate.netbldpharm.comnaphthyridine-6(5H),8-dione, DFT calculations at the B3LYP/6-311G(d,p) level of theory were performed to determine its equilibrium geometry. researchgate.net Such studies provide a detailed picture of the molecule's architecture and the distribution of electrons, which are crucial for understanding its chemical behavior. The calculated geometric parameters are often in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net
Table 1: Representative Calculated Geometrical Parameters for a Naphthyridine Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N | 1.311 - 1.402 | C-N-C | 115.04 - 124.81 |
| C-C (aromatic) | 1.394 - 1.403 | N-C-C | 124.22 |
| C=O | ~1.23 | C-C-O | ~120 |
| C-CH3 | ~1.50 | H-C-H | ~109.5 |
| Note: The data presented is based on calculations for a related complex naphthyridine derivative and serves as an illustrative example of the types of parameters obtained from DFT calculations. researchgate.net |
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are termed the frontier molecular orbitals (FMOs). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. A smaller energy gap suggests higher reactivity. bldpharm.com For the aforementioned benzo-chromeno-naphthyridine derivative, the HOMO and LUMO energies were calculated to understand its electronic transitions and reactivity. researchgate.net The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. Analysis of the spatial distribution of these orbitals helps in predicting the sites of electrophilic and nucleophilic attack.
Table 2: Frontier Molecular Orbital Energies for a Naphthyridine Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -5.98 |
| LUMO | -2.54 |
| Energy Gap (ΔE) | 3.44 |
| Note: The data is for 5-methyl-8H-benzo[h]chromeno[2,3-b] researchgate.netbldpharm.comnaphthyridine-6(5H),8-dione and illustrates the typical values obtained from DFT calculations. researchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). In a typical MEP map, red and blue colors represent the most negative and positive potential regions, respectively. researchgate.netnih.gov For this compound, the MEP map would likely show a negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine (B92270) ring, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms, particularly the one attached to the nitrogen in the pyridinone ring, would exhibit a positive potential. researchgate.net
Ab Initio Methods in Naphthyridinone Chemistry
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results. In a broader context, ab initio calculations have been used to screen 1,5-naphthyridine derivatives for their potential in energy storage applications by assessing their thermodynamic properties. researchgate.net For complex molecules like this compound, ab initio methods could be employed to refine the results obtained from DFT or to study excited states and reaction mechanisms with greater precision.
Vibrational Frequency Computations and Spectral Correlation
Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies of molecules. These theoretical frequencies can then be correlated with experimental data from infrared (IR) and Raman spectroscopy to provide a detailed assignment of the observed vibrational bands. nih.gov The calculated vibrational spectra serve as a powerful tool for structural elucidation. researchgate.net For a molecule like this compound, theoretical calculations would help in assigning the characteristic stretching and bending vibrations of the carbonyl group, the C-N bonds, the aromatic rings, and the methyl group. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the limitations of the theoretical method, improving the agreement with experimental spectra. nih.gov
Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| N-H Stretch | ~3450 | ~3400 | Stretching of the N-H bond in the pyridinone ring |
| C-H Stretch (Aromatic) | ~3100 | ~3050 | Stretching of C-H bonds in the aromatic rings |
| C-H Stretch (Methyl) | ~2950 | ~2920 | Asymmetric and symmetric stretching of the methyl group |
| C=O Stretch | ~1680 | ~1660 | Stretching of the carbonyl group |
| C=C/C=N Stretch | 1600-1400 | 1580-1420 | Skeletal vibrations of the naphthyridine rings |
| Note: These are representative values and the actual frequencies for this compound would require specific calculations. The data illustrates the general correlation between theoretical and experimental values. |
Anharmonic Frequency Calculations
To accurately predict and interpret the vibrational spectra of molecules, computational methods that account for anharmonicity are essential. For systems like this compound, methods such as Vibrational Second-Order Perturbation Theory (VPT2), Vibrational Self-Consistent Field (VSCF), and its second-order perturbation theory corrected version (PT2-VSCF) provide a more realistic description of the vibrational frequencies compared to the standard harmonic approximation.
While direct anharmonic frequency calculations for this compound are not extensively detailed in the provided search results, studies on structurally related naphthyridine derivatives, such as 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, offer valuable insights. worldscientific.com For this related compound, anharmonic frequency computations were performed using VPT2, VSCF, and PT2-VSCF methods within the Density Functional Theory (DFT) framework with the 6-311G(d,p) basis set. worldscientific.com The results indicated that the VSCF computed frequencies were in close agreement with the experimental Fourier-transform infrared (FTIR) and FT-Raman spectra, as evidenced by the root mean square (RMS) values. worldscientific.com Such studies also allow for the identification of combination and overtone bands in the vibrational spectra. worldscientific.com
These computational approaches are critical for assigning the various vibrational modes of the molecule, including the characteristic stretching and bending frequencies of its functional groups.
Analysis of Mode Coupling and Intermolecular Interactions
The vibrational modes of a molecule are not isolated; they can couple with one another, influencing their energies and intensities. Computational analysis allows for the quantification of this coupling. For instance, in the study of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, the magnitudes of the coupling between pairs of vibrational modes were computed, providing a deeper understanding of the molecule's vibrational dynamics. worldscientific.com
Furthermore, intermolecular interactions, particularly hydrogen bonding, play a significant role in the vibrational spectra of naphthyridinone systems. The formation of dimers and other aggregates through hydrogen bonds can lead to noticeable shifts in the vibrational frequencies of the participating functional groups, such as the N-H and C=O stretches. Computational models can effectively simulate these interactions and predict their impact on the vibrational landscape.
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry serves as a powerful tool for unraveling the intricate details of chemical reactions, including the synthesis of complex molecules like this compound.
Understanding the energy barriers and geometries of transition states is fundamental to comprehending reaction kinetics and selectivity. While specific transition state analyses for the synthesis of this compound are not explicitly available in the provided results, general synthetic strategies for 1,5-naphthyridines often involve cyclization and substitution reactions where computational modeling can be applied. nih.govmdpi.com For example, in the synthesis of related 4-phenyl-1,5-naphthyridine derivatives, cycloaddition reactions are proposed to proceed through endo transition states. nih.govmdpi.com DFT calculations are commonly employed to model these transition states, providing insights into the preferred reaction pathways and stereochemical outcomes. d-nb.info
The synthesis of the 1,5-naphthyridine core often involves cyclization reactions. nih.gov For instance, the Gould-Jacobs reaction, which involves the reaction of an aminopyridine with a malonic ester derivative followed by thermal cyclization, is a common route. nih.gov Computational modeling can elucidate the step-by-step mechanism of this and other cyclization processes, identifying key intermediates and transition states.
Substitution reactions on the naphthyridine ring are also crucial for functionalization. The conversion of a carbonyl group in a 1,5-naphthyridinone to a leaving group, such as a halide, is a key step for introducing nucleophiles. nih.gov Computational studies can model the mechanistic pathways of these substitution reactions, helping to understand the reactivity of different positions on the naphthyridine ring and predict the feasibility of various synthetic transformations.
Intermolecular Interactions and Molecular Aggregation States
The way molecules interact with each other governs their properties in the solid state and in solution. For this compound, hydrogen bonding is a dominant intermolecular force.
Naphthyridinone derivatives readily form hydrogen-bonded dimers. rsc.orgnih.gov In the case of this compound, the N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. This leads to the formation of stable, often planar, dimeric structures.
Computational studies, particularly using DFT, have been instrumental in characterizing these hydrogen-bonded dimers. hw.ac.uknih.gov These studies can predict the geometry of the dimer, the strength of the hydrogen bonds, and the energetic favorability of dimer formation. d-nb.info For instance, in a related system, two independent molecules in the asymmetric unit were found to be linked into dimeric aggregates via pairs of O-H···O hydrogen bonds. nih.gov The analysis of such interactions is crucial for understanding the crystal packing of these compounds and their self-assembly in solution. rsc.org
π-π Stacking and Other Non-Covalent Interactions
In the absence of direct computational studies on this compound, we can infer potential behaviors based on research into closely related structures. For instance, studies on other 1,5-naphthyridine derivatives have acknowledged the role of non-covalent interactions in their crystal packing and molecular recognition processes.
A study on stacking interactions involving aromatic 1,5-naphthyridines with amino acid residues like aspartic acid and glutamic acid has highlighted the importance of such forces in biological contexts. These interactions are crucial for the binding of small molecules to protein targets. It is conceivable that the aromatic rings of this compound would also participate in similar π-π stacking interactions.
Furthermore, research on a related compound, 4-diphenylphosphanyl-8-methyl-1,5-naphthyridine, identified a weak aromatic π-π stacking interaction in its crystal structure, with a measured centroid-centroid separation of 3.898 Å. This provides a tangible, albeit indirect, piece of data that underscores the potential for such interactions in methyl-substituted 1,5-naphthyridines. The presence of the methyl group and the lactam function in this compound would undoubtedly alter the geometry and energetics of any such stacking arrangement compared to the diphenylphosphanyl derivative.
The lactam functionality introduces a significant dipole moment and the capacity for hydrogen bonding, which would compete with and influence any π-π stacking. Computational studies on similar heterocyclic systems often reveal a complex interplay between these different non-covalent forces, where the final supramolecular assembly is a delicate balance of hydrogen bonds, π-π stacking, and other weaker interactions like C-H···π and van der Waals forces.
To provide a comprehensive understanding of the non-covalent interactions of this compound, dedicated theoretical and computational studies would be required. Such research would likely involve high-level quantum mechanical calculations to model the dimer and larger aggregate structures, energy decomposition analysis to quantify the contributions of different interaction types (electrostatic, dispersion, etc.), and analysis of the electron density to characterize the nature of the non-covalent bonds.
Advanced Research Directions and Future Perspectives in 1,5 Naphthyridin 2 1h One Chemistry
Development of Novel Synthetic Strategies for Complex 4-Methyl-1,5-naphthyridin-2(1H)-one Derivatives
The synthesis of functionalized 1,5-naphthyridin-2(1H)-ones, including the 4-methyl substituted analog, remains an area of active investigation. Traditional methods often require harsh reaction conditions and may lack regioselectivity. Consequently, the development of novel, efficient, and regioselective synthetic strategies is a key focus.
Future research will likely concentrate on expanding the scope of these modern synthetic methods to create more complex and sterically hindered this compound derivatives. The design of novel catalysts with enhanced activity and selectivity will be crucial for achieving these goals.
Exploration of Unconventional Reaction Pathways and Regioselectivity Control
Controlling regioselectivity in the functionalization of the 1,5-naphthyridin-2(1H)-one scaffold is a significant challenge. The inherent electronic properties of the heterocyclic system can lead to a mixture of products, complicating purification and reducing yields.
Researchers are exploring unconventional reaction pathways to achieve precise regiochemical outcomes. This includes the use of directing groups to guide the reaction to a specific position on the naphthyridinone ring. Furthermore, photoredox catalysis and electrochemical methods are emerging as powerful tools to access novel reaction pathways and achieve regioselectivities that are complementary to traditional thermal methods.
A deeper understanding of the underlying reaction mechanisms through a combination of experimental and computational studies is essential for the rational design of highly regioselective transformations.
Advanced Spectroscopic Probes for Real-time Reaction Monitoring and Structural Dynamics
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, intermediates, and mechanisms. Advanced spectroscopic techniques are increasingly being applied to the study of 1,5-naphthyridinone synthesis.
In-situ spectroscopic methods such as Process Analytical Technology (PAT), including ReactIR (in-situ FT-IR) and Raman spectroscopy, allow for the continuous monitoring of reactant consumption and product formation. These techniques can help optimize reaction conditions, identify reaction endpoints, and detect the formation of transient intermediates.
Furthermore, advanced nuclear magnetic resonance (NMR) techniques and X-ray crystallography are crucial for the unambiguous structural elucidation of novel this compound derivatives and for studying their conformational dynamics in solution and the solid state.
Integration of Machine Learning and Artificial Intelligence in Naphthyridinone Design and Synthesis
The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the design and synthesis of novel naphthyridinone derivatives. ML algorithms can be trained on large datasets of known compounds and their properties to predict the biological activity and physicochemical characteristics of new, virtual molecules.
The synergy between computational prediction and experimental validation will accelerate the discovery of new naphthyridinones with desired properties.
Theoretical Prediction of Novel Reactivity and Physicochemical Properties of Naphthyridinone Scaffolds
Computational chemistry plays a vital role in understanding and predicting the behavior of 1,5-naphthyridinone scaffolds. Density functional theory (DFT) calculations are widely used to investigate the electronic structure, reactivity, and spectroscopic properties of these molecules.
Theoretical calculations can predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of regioselective reactions. Furthermore, computational methods can be used to predict various physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for the development of new therapeutic agents.
The continuous improvement of computational models and algorithms will provide increasingly accurate predictions, guiding experimental efforts and reducing the need for extensive trial-and-error synthesis.
Green Chemistry Approaches and Sustainable Synthetic Methodologies in Naphthyridinone Production
The principles of green chemistry are increasingly being incorporated into the synthesis of 1,5-naphthyridinones to minimize the environmental impact of chemical processes. This includes the use of greener solvents, such as water or bio-based solvents, and the development of catalyst systems that can be easily recovered and reused.
Energy efficiency is another key aspect, with a focus on developing reactions that can be performed at lower temperatures and pressures. The use of microwave-assisted synthesis has shown promise in accelerating reaction times and improving yields in a more energy-efficient manner.
Future research will continue to focus on the development of highly efficient and atom-economical synthetic routes that minimize waste generation and utilize renewable resources.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 4-Methyl-1,5-naphthyridin-2(1H)-one, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via (1) primary cyclization of pyridine derivatives (e.g., 3-methyl-1,5-naphthyridine oxidized with Na₂Cr₂O₇ in H₂SO₄ at 100°C) , (2) hydrolysis of halogenated precursors (e.g., 4-chloro-2-methoxy-1,5-naphthyridine treated with 5M HCl/dioxane under reflux) , or (3) aminolysis reactions using aniline derivatives . Optimization involves adjusting acid strength, temperature, and reaction time to improve yields (typically <50% in existing protocols).
Q. How is tautomerism between hydroxy-1,5-naphthyridines and their naphthyridinone forms experimentally validated?
- Answer : Tautomeric preference for the naphthyridinone form is confirmed using ionization constants (pKa measurements), infrared spectroscopy (C=O stretch at ~1680 cm⁻¹), and UV spectral analysis (distinct λmax shifts compared to phenolic analogs) . Theoretical calculations are less conclusive due to electron-deficient ring systems.
Q. What are common halogenation methods for 1,5-naphthyridinones, and how do substituents influence reactivity?
- Answer : Halogenation is achieved via PCl₅/POCl₃ (for chlorination) or POBr₃ (for bromination) under reflux. For example, 1,5-naphthyridin-2(1H)-one reacts with POBr₃ at 125°C to yield 2-bromo-1,5-naphthyridine (80% yield). Substituents like methyl groups may sterically hinder reactivity, requiring higher temperatures or extended reaction times .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. IR) in characterizing this compound derivatives be resolved?
- Answer : Contradictions often arise from tautomerism or polymorphism. Use X-ray crystallography (via SHELXL ) to unambiguously assign structures. For dynamic systems, variable-temperature NMR or DFT calculations can clarify equilibrium states . Cross-validate with mass spectrometry (e.g., fragmentation patterns in 1,5-naphthyridinones ).
Q. What strategies improve the low yields (<30%) observed in aminolysis or hydrolysis reactions of halogenated precursors?
- Answer : (1) Protecting-group chemistry : Temporarily shield reactive sites (e.g., chloro substituents) during harsh conditions . (2) Catalytic additives : Use phase-transfer catalysts or Lewis acids to enhance nucleophilic substitution. (3) Microwave-assisted synthesis : Reduces reaction time and improves selectivity .
Q. How can metal complexes of this compound be designed for catalytic or pharmacological applications?
- Answer : Coordinate transition metals (Cd, Co, Cu) via the naphthyridinone’s carbonyl and ring nitrogen atoms. Stability is influenced by pH and counterion choice (e.g., chloride vs. nitrate). Applications include antimicrobial agents (structure-activity studies ) or redox catalysts (e.g., Ru complexes for hydride transfer ).
Q. What computational methods predict the pharmacological potential of this compound derivatives?
- Answer : Use molecular docking (e.g., targeting HIV integrase ) and ADMET profiling (cLogP, H-bond donors/acceptors ). Validate with in vitro assays: For antitubercular activity, assess MIC against Mycobacterium tuberculosis H37Rv .
Q. How does the methyl substituent at position 4 impact electronic properties and reactivity compared to unsubstituted analogs?
- Answer : The methyl group electronically stabilizes the ring via hyperconjugation, reducing electrophilic substitution rates. It also sterically hinders reactions at adjacent positions (e.g., halogenation at C3/C5). Comparative UV/Vis and cyclic voltammetry studies show altered π-π* transitions and redox potentials .
Methodological Notes
- Crystallography : Refine structures using SHELX suite (SHELXL for small molecules, SHELXPRO for macromolecular interfaces) .
- Spectral Analysis : Assign tautomers via deuterium exchange experiments in NMR or isotopic labeling in mass spectrometry .
- Synthetic Optimization : Screen solvents (dioxane, DMF) and bases (EtONa, NaH) to mitigate side reactions like over-oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
